molecular formula C13H16N2O2S B263806 4-cyano-N-cyclohexylbenzenesulfonamide

4-cyano-N-cyclohexylbenzenesulfonamide

Cat. No.: B263806
M. Wt: 264.35 g/mol
InChI Key: BIJWSQXNXMJXML-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclohexylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano (-CN) group at the para position and a cyclohexyl moiety attached to the sulfonamide nitrogen.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-cyano-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2

InChI Key

BIJWSQXNXMJXML-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Features

Sulfonamides with cyclohexyl substituents commonly adopt an L-shaped conformation , as observed in crystallographic studies of analogues such as:

  • 4-Chloro-N-cyclohexylbenzenesulfonamide : The central C–S–N–C torsion angle is 78.0(2)°, with the cyclohexyl ring in a chair conformation. Molecules form cyclic dimers via N–H⋯O hydrogen bonds .
  • 4-Bromo-N-cyclohexylbenzenesulfonamide : Exhibits a nearly identical L-shaped geometry (C–S–N–C torsion angle = −77.8(3)°) and supramolecular chains mediated by N–H⋯O interactions .

The cyano group in 4-cyano-N-cyclohexylbenzenesulfonamide is a strong electron-withdrawing substituent, likely enhancing the acidity of the sulfonamide N–H compared to halogenated analogues. This could influence hydrogen-bonding patterns and crystal packing, though experimental confirmation is needed.

Electronic and Pharmacological Implications

  • Halogen vs. Cyano Substituents: Halogens (Cl, Br) are moderately electron-withdrawing, while the cyano group is significantly stronger. This difference may alter the compound’s solubility, acidity (pKa of N–H), and interactions with biological targets.
  • Pharmacological Potential: Sulfonamides with cyclohexyl groups are explored for antimicrobial activity . The cyano derivative’s enhanced electron deficiency could improve binding to enzymes like dihydropteroate synthase, a target for sulfonamide antibiotics, though specific data are lacking.

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